PSB-SB-487 Exhibits 111-Fold Selectivity for GPR55 over GPR18, Surpassing O-1918
PSB-SB-487 demonstrates a 111-fold selectivity for GPR55 (IC50 = 113 nM) over GPR18 (IC50 = 12,500 nM) [1]. In contrast, the older comparator O-1918 acts as a dual antagonist at both GPR55 and GPR18, with limited selectivity data available [2]. This high selectivity over GPR18 is critical for experiments designed to isolate GPR55-specific signaling pathways from those mediated by the closely related GPR18 receptor.
| Evidence Dimension | Selectivity ratio (GPR18 IC50 / GPR55 IC50) |
|---|---|
| Target Compound Data | GPR55 IC50 = 113 nM; GPR18 IC50 = 12,500 nM; Ratio = 111 |
| Comparator Or Baseline | O-1918: Dual GPR55/GPR18 antagonist (selectivity ratio not quantified in primary literature) |
| Quantified Difference | PSB-SB-487 is 111-fold selective for GPR55 over GPR18, while O-1918 lacks this selectivity. |
| Conditions | β-arrestin recruitment assay in HEK293 cells expressing human GPR55 or GPR18 |
Why This Matters
Selectivity over GPR18 is essential for experiments aiming to attribute observed cellular effects specifically to GPR55, as GPR18 shares overlapping signaling pathways and ligand recognition with GPR55.
- [1] Rempel V, Volz N, Gläser F, Nieger M, Bräse S, Müller CE. Antagonists for the orphan G-protein-coupled receptor GPR55 based on a coumarin scaffold. J Med Chem. 2013 Jun 13;56(11):4798-810. doi:10.1021/jm4005175. View Source
- [2] Wikipedia contributors. O-1918. Wikipedia, The Free Encyclopedia. Last edited 2026. View Source
